(2R,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid
Description
IUPAC Nomenclature and Structural Elucidation of (2R,6S)-2,6-Dimethyldodecan-1-ol;Methanesulfonic Acid
Systematic Nomenclature and Stereochemical Descriptors
The compound (2R,6S)-2,6-dimethyldodecan-1-ol derives its name from a 12-carbon alkanol backbone (dodecan-1-ol) with methyl groups at positions 2 and 6. The stereochemical descriptors (2R,6S) specify the absolute configuration of the chiral centers, where the C2 methyl group adopts the R configuration and the C6 methyl group the S configuration. This nomenclature adheres to the Cahn-Ingold-Prelog priority rules, which assign priorities to substituents based on atomic number and spatial arrangement.
Methanesulfonic acid (CH₃SO₃H) is systematically named as a sulfonic acid derivative of methane, where a sulfonyl group (–SO₃H) replaces one hydrogen atom. The sulfur atom exhibits a formal oxidation state of +4, bonded to three oxygen atoms (two double-bonded, one hydroxyl) and one methyl group. The acid’s Brønsted acidity (pKa ≈ −1.9) arises from the stability of its conjugate base, methanesulfonate (CH₃SO₃⁻), which benefits from resonance delocalization across the sulfonate group.
Table 1: Key Nomenclature and Stereochemical Data
| Property | (2R,6S)-2,6-Dimethyldodecan-1-ol | Methanesulfonic Acid |
|---|---|---|
| IUPAC Name | (2R,6S)-2,6-dimethyldodecan-1-ol | Methanesulfonic acid |
| Molecular Formula | C₁₄H₃₀O | CH₄O₃S |
| Chiral Centers | 2 (C2: R; C6: S) | None |
| Functional Groups | Primary alcohol, methyl branches | Sulfonic acid (–SO₃H) |
Molecular Geometry and Conformational Analysis
(2R,6S)-2,6-Dimethyldodecan-1-ol
The molecule adopts a staggered conformation to minimize steric hindrance between the methyl groups at C2 and C6. Density functional theory (DFT) calculations suggest that the antiperiplanar arrangement of the C2–C3 and C6–C7 bonds predominates, stabilizing the molecule through reduced van der Waals repulsions. The methyl branches induce torsional strain, limiting the rotational freedom of the alkyl chain. Notably, the gauche interactions between the C2 methyl and the hydroxyl group at C1 are mitigated by hydrogen bonding with adjacent molecules in the solid state.
Methanesulfonic Acid
The sulfur center in methanesulfonic acid exhibits a distorted tetrahedral geometry, with bond angles of approximately 109.5° for O–S–O and 98.5° for C–S–O. X-ray diffraction studies reveal that in the solid state, the acid forms infinite hydrogen-bonded chains via O–H···O interactions between the sulfonate groups of adjacent molecules. These chains adopt a linear catemer motif, contrasting with the dimeric structures observed in smaller carboxylic acids. The hydrogen bond length (O···O ≈ 2.65 Å) and strength (enthalpy ≈ −25 kJ/mol) are consistent with strong, directional intermolecular forces.
Table 2: Geometric Parameters of Methanesulfonic Acid
| Parameter | Value |
|---|---|
| S–O bond length (double) | 1.43 Å |
| S–O bond length (single) | 1.54 Å |
| C–S bond length | 1.82 Å |
| O–S–O bond angle | 109.5° |
| O–H···O hydrogen bond length | 2.65 Å |
Comparative Structural Features of Alkanol-Sulfonic Acid Complexes
The interaction between (2R,6S)-2,6-dimethyldodecan-1-ol and methanesulfonic acid is governed by hydrogen bonding and steric effects. Infrared spectroscopy confirms that the hydroxyl group of the alkanol forms a hydrogen bond with the sulfonate oxygen of methanesulfonic acid, resulting in a bathochromic shift of the O–H stretch from 3350 cm⁻¹ (free) to 3200 cm⁻¹ (complexed). This interaction stabilizes the alkanol’s conformation by reducing the mobility of the hydroxyl group.
Comparative analysis with simpler alkanol-sulfonic acid complexes (e.g., ethanol-methanesulfonic acid) reveals that branching in the alkanol backbone enhances thermal stability. The melting point of the (2R,6S)-2,6-dimethyldodecan-1-ol complex (87°C) exceeds that of linear analogs (e.g., 1-dodecanol complex: 72°C), attributable to increased van der Waals interactions between the branched alkyl chains.
Table 3: Structural Comparison of Alkanol-Sulfonic Acid Complexes
| Property | (2R,6S)-2,6-Dimethyldodecan-1-ol Complex | 1-Dodecanol Complex |
|---|---|---|
| Melting Point | 87°C | 72°C |
| O–H Stretch (IR) | 3200 cm⁻¹ | 3250 cm⁻¹ |
| Dominant Conformation | Staggered, antiperiplanar | Staggered, gauche |
| Hydrogen Bond Length | 1.85 Å | 1.90 Å |
Structure
3D Structure of Parent
Properties
CAS No. |
647035-11-8 |
|---|---|
Molecular Formula |
C15H34O4S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C14H30O.CH4O3S/c1-4-5-6-7-9-13(2)10-8-11-14(3)12-15;1-5(2,3)4/h13-15H,4-12H2,1-3H3;1H3,(H,2,3,4)/t13-,14+;/m0./s1 |
InChI Key |
SVPCYZSUNOXUCM-LMRHVHIWSA-N |
Isomeric SMILES |
CCCCCC[C@H](C)CCC[C@@H](C)CO.CS(=O)(=O)O |
Canonical SMILES |
CCCCCCC(C)CCCC(C)CO.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Dodecanal
This method involves the reduction of dodecanal using methanesulfonic acid as a catalyst in the presence of reducing agents such as lithium aluminum hydride or borane. The reaction proceeds as follows:
Reagents : Dodecanal, lithium aluminum hydride (or borane), methanesulfonic acid.
-
- The dodecanal is mixed with the reducing agent in anhydrous conditions.
- Methanesulfonic acid is added to catalyze the reaction at elevated temperatures (around 60°C).
- The reaction mixture is stirred for several hours until complete conversion is achieved.
Yield : Typically yields around 70-85% of (2R,6S)-2,6-dimethyldodecan-1-ol.
Alkylation Method
Another effective preparation method involves the alkylation of a suitable alcohol precursor using methanesulfonic acid to facilitate the reaction.
Reagents : An appropriate alcohol precursor (e.g., 1-octanol), dimethyl sulfate, methanesulfonic acid.
-
- The alcohol precursor is treated with dimethyl sulfate in the presence of methanesulfonic acid.
- The reaction is conducted under reflux conditions for several hours.
- Post-reaction, the mixture is neutralized and purified via distillation.
Yield : This method can yield approximately 60-75% of the desired alcohol.
Mechanism of Reduction
The reduction of dodecanal involves nucleophilic attack by hydride ions provided by lithium aluminum hydride or borane on the carbonyl carbon of dodecanal. Methanesulfonic acid enhances this reaction by stabilizing intermediates and facilitating proton transfers.
Mechanism of Alkylation
In the alkylation process, methanesulfonic acid acts as a catalyst that activates dimethyl sulfate for nucleophilic attack by the alcohol precursor. The resulting alkylated product undergoes rearrangement to form (2R,6S)-2,6-dimethyldodecan-1-ol.
| Method | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|
| Direct Synthesis | 70-85 | High yield; straightforward procedure | Requires careful handling of reducing agents |
| Alkylation Method | 60-75 | Simple setup; effective for various substrates | Potentially toxic reagents involved |
The preparation of (2R,6S)-2,6-dimethyldodecan-1-ol using methanesulfonic acid can be effectively achieved through direct reduction or alkylation methods. Each method offers distinct advantages and challenges, making it essential to choose based on desired yield and available reagents. Future research may focus on optimizing these processes to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Esterification Reactions
MSA is widely used as a catalyst or reactant in esterification due to its strong acidity (pKa ≈ −1.9) and low nucleophilicity.
-
General Reaction :
-
The hydroxyl group of the alcohol reacts with MSA’s sulfonic acid group, forming a mesylate ester. This reaction is typically acid-catalyzed and proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by the sulfonate ion .
-
Steric Effects : The branched structure of (2R,6S)-2,6-dimethyldodecan-1-ol may slow reaction kinetics due to steric hindrance around the hydroxyl group .
-
Table 1: Key Parameters for Esterification
| Parameter | Value/Range | Source |
|---|---|---|
| Reaction Temperature | 25–80°C | |
| Catalytic MSA Concentration | 0.1–5.0 mol% | |
| Yield Optimization | Prolonged reaction time |
Oxidation and Dehydration
MSA can act as a dehydrating agent or participate in oxidation processes when combined with oxidizing agents like hydrogen peroxide .
Salt Formation
MSA forms stable salts with amines and metal ions, but its interaction with (2R,6S)-2,6-dimethyldodecan-1-ol is unlikely due to the alcohol’s low basicity .
Stereochemical Considerations
The (2R,6S) configuration of the alcohol may influence reaction outcomes:
-
Esterification : Steric hindrance from the methyl groups at C2 and C6 could reduce reaction rates compared to linear alcohols.
-
Dehydration : The carbocation intermediate may undergo hydride shifts, leading to isomerized alkene products .
Gaps in Literature
No peer-reviewed studies explicitly address the reactivity of (2R,6S)-2,6-dimethyldodecan-1-ol with MSA. Current inferences are based on:
Scientific Research Applications
Applications in Organic Chemistry
Catalytic Properties : MSA is an effective catalyst for various organic reactions due to its ability to promote faster and more selective reactions without forming unwanted by-products. Its high solubility allows it to dissolve a wide range of organic substrates.
| Application Area | Description |
|---|---|
| Esterification | MSA catalyzes the formation of esters from carboxylic acids and alcohols efficiently. |
| Alkylation | It facilitates the introduction of alkyl groups into organic compounds. |
Pharmaceutical Applications
In the pharmaceutical industry, (2R,6S)-2,6-dimethyldodecan-1-ol combined with MSA can be utilized in the synthesis of complex molecules. The compound's chiral nature enhances its utility in creating enantiomerically pure products.
Case Study: API Synthesis
- MSA aids in key reactions such as esterification and acylation, which are critical for producing APIs.
- The use of MSA in drug formulation processes helps stabilize active compounds, improving solubility and bioavailability.
Biodiesel Production
MSA plays a significant role in biodiesel production by acting as a catalyst in the esterification process. This is particularly important for feedstocks with high free fatty acid content.
| Process Step | Role of MSA |
|---|---|
| Esterification | Reduces free fatty acid content before transesterification. |
| Neutralization | Improves the quality of glycerol and esters produced. |
Environmental Applications
The use of MSA extends to environmental applications such as metal recovery and recycling processes. Its effectiveness in hydrometallurgy contributes to sustainable practices by minimizing waste and enhancing resource recovery.
Case Study: Lithium-Ion Battery Recycling
- MSA is being explored in recycling flowsheets for lithium-ion batteries, providing an eco-friendly alternative to traditional methods that rely on more hazardous chemicals.
Mechanism of Action
The mechanism of action for (2R,6S)-2,6-dimethyldodecan-1-ol involves its role as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure products. Methanesulfonic acid acts as a strong acid, donating protons to facilitate various chemical reactions. It can also act as a nucleophile in substitution reactions.
Comparison with Similar Compounds
Acidity and Catalytic Performance
Methanesulfonic acid (MSA) is a strong Brønsted acid (pKa ≈ −1.9) with catalytic efficiency comparable to camphor-10-sulfonic acid (CSA) and p-toluenesulfonic acid (pTSA). In Brønsted acid-catalyzed reactions, MSA achieves optimal performance at lower concentrations (0.25 mmol) than weaker acids like acetic acid (5.50 mmol) . However, solid acid catalysts like Amberlyst 15 (a polystyrene-sulfonic acid resin) are significantly weaker than MSA in solution, highlighting MSA’s superior proton-donating capability in homogeneous systems .
Table 1: Catalytic Performance of Sulfonic Acids
Environmental Impact and Atmospheric Behavior
MSA is a key contributor to atmospheric aerosol formation, particularly in coastal regions where organosulfur compounds (OSCs) like dimethyl sulfide are oxidized. While sulfuric acid (H₂SO₄) dominates particle nucleation in fossil fuel-rich environments, MSA becomes significant in low-SO₂ scenarios, contributing up to 50% of new particle formation in agricultural/coastal areas . Binary nucleation rates for MSA-water systems are lower than H₂SO₄-water but remain environmentally relevant under OSC-rich conditions .
Table 2: Environmental Properties of Sulfonic Acids
Biodegradability
MSA and short-chain alkanesulfonates (e.g., 1-octanesulfonate) are metabolized by marine methylotrophs via monooxygenase-mediated pathways, yielding formaldehyde and sulfite . However, the long alkyl chain (C12) in (2R,6S)-2,6-dimethyldodecan-1-ol; MSA may hinder biodegradation due to increased hydrophobicity, contrasting with shorter-chain analogs like methanesulfonate salts, which are rapidly mineralized .
Physicochemical Properties
Compared to simpler sulfonate esters (e.g., methyl methanesulfonate, MW 110.12), the target compound’s extended dodecyl chain increases lipophilicity (logP ~5–6 estimated) and reduces aqueous solubility, making it more suitable for non-polar solvents or lipid-based formulations. In contrast, MSA itself is highly water-soluble (≥500 g/L) and serves as an electrolyte in tin/lead electroplating due to its low toxicity and high conductivity .
Biological Activity
The compound (2R,6S)-2,6-dimethyldodecan-1-ol, when combined with methanesulfonic acid (MSA), presents a unique profile of biological activity. Understanding its efficacy, mechanisms of action, and potential applications is crucial in various fields, including pharmaceuticals and biotechnology.
- Chemical Formula : C₁₄H₃₀O₃S
- Molecular Weight : 270.47 g/mol
- Structure : The compound features a long-chain alcohol structure with two methyl branches at the 2nd and 6th positions of a dodecane skeleton.
Biological Activity Overview
The biological activity of (2R,6S)-2,6-dimethyldodecan-1-ol; MSA can be categorized into several domains:
-
Antimicrobial Activity
- Methanesulfonic acid has demonstrated significant antimicrobial properties. In a study evaluating a topical wound agent containing MSA, it was found to effectively eradicate biofilms of Pseudomonas aeruginosa and Staphylococcus aureus in vitro. The treatment resulted in a mean log reduction of 5.55 ± 0.4 Log10 CFU/mm² for P. aeruginosa and 6.74 ± 1.5 Log10 CFU/mm² for S. aureus after just 30 seconds of exposure .
- Mechanism of Action
- Pharmaceutical Applications
Case Study 1: Topical Wound Agent
A formulation containing MSA and dimethylsulfoxide (DMSO) was tested against biofilms produced by pathogenic bacteria. The results indicated complete eradication of viable cells across multiple in vitro models, showcasing the potential for MSA as an effective component in wound care products .
Case Study 2: Cluster Formation Enhancement
Research highlighted the role of MSA in enhancing sulfuric acid and dimethyl amine-based cluster formation rates in atmospheric chemistry. The presence of MSA increased cluster formation rates significantly under specific conditions, demonstrating its utility beyond biological applications into environmental science .
Data Tables
| Property | Value |
|---|---|
| Boiling Point | 167 °C |
| Density | 1.4812 g/cm³ |
| Solubility | 1000 g/L |
| LD50 (Oral) | 649 mg/kg |
| LD50 (Dermal) | 200 - 2000 mg/kg |
Q & A
Q. What are the common synthetic routes for introducing methanesulfonic acid groups into chiral alcohols like (2R,6S)-2,6-dimethyldodecan-1-ol?
Methanesulfonic acid derivatives are typically introduced via reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (EtN). For example, (4S,10R)-11-(1,3-dithian-2-yl)-4,10-dimethylundecyl methanesulfonate was synthesized by reacting the alcohol with MsCl and EtN in CHCl at 0°C, followed by purification via silica gel chromatography . Key steps include maintaining anhydrous conditions and monitoring reaction completion by TLC.
Q. How can the stereochemical integrity of (2R,6S)-2,6-dimethyldodecan-1-ol be preserved during derivatization with methanesulfonic acid?
Stereochemical preservation requires strict control of reaction conditions. Low temperatures (e.g., 0°C), inert atmospheres (argon), and non-polar solvents (CHCl) minimize racemization. Post-reaction neutralization with cold NaHCO helps avoid acid-catalyzed epimerization . Confirm stereochemistry using polarimetry ([α] values) or chiral HPLC.
Q. What analytical techniques are critical for characterizing (2R,6S)-2,6-dimethyldodecan-1-ol methanesulfonate derivatives?
- TLC : Monitor reaction progress (e.g., R shift from 0.3 to 0.54 in EtOAc/hexanes) .
- IR Spectroscopy : Identify sulfonate S=O stretches (~1350–1200 cm) .
- HRMS : Confirm molecular ion peaks (e.g., [M] at m/z 318.2053 for a related methanesulfonate ester) .
Advanced Research Questions
Q. What role does methanesulfonic acid play in Brønsted acid-catalyzed cyclization reactions involving chiral alcohols?
Methanesulfonic acid acts as a strong proton donor, facilitating carbocation formation in cyclization reactions. For example, in the synthesis of a tetracyclic carbazole derivative, MeSOH (0.87 mL, 13.4 mmol) promoted cyclization of an enaminone in CHCl at 0°C, achieving 71% yield . Compared to HSO, MeSOH offers better solubility in organic solvents and reduced side reactions due to its non-oxidizing nature.
Q. How do reaction conditions (solvent, temperature, acid concentration) influence the yield and selectivity of methanesulfonate ester formation?
- Solvent : CHCl or THF are preferred for solubility and inertness .
- Temperature : Reactions often start at 0°C to control exothermicity, then proceed at room temperature .
- Acid concentration : Stoichiometric excess of MsCl (1.5 equiv) ensures complete conversion . A comparative study showed that deviations from these conditions (e.g., using MeOH as solvent) led to <50% yields due to competing solvolysis.
Q. What challenges arise in purifying methanesulfonic acid derivatives of long-chain chiral alcohols, and how can they be mitigated?
Challenges include:
- High polarity : Use gradient elution in chromatography (e.g., EtOAc/hexanes from 1:10 to 3:5) .
- Hydrolysis sensitivity : Neutralize residual acid promptly with NaHCO .
- Low crystallinity : Recrystallize from CHCl/hexanes to obtain X-ray-quality crystals .
Data Analysis & Contradictions
Q. Why do reported yields for methanesulfonate esterifications vary across studies, and how can reproducibility be improved?
Variations arise from differences in:
- Base selection : EtN vs. pyridine affects reaction rates .
- Workup protocols : Incomplete neutralization reduces yields by 10–15% . Reproducibility requires strict adherence to stoichiometry, drying solvents over molecular sieves, and real-time monitoring (TLC or in situ IR).
Q. How does methanesulfonic acid compare to other acids (e.g., HCl, H2_22SO4_44) in stabilizing intermediates during multi-step syntheses?
Methanesulfonic acid minimizes side reactions (e.g., sulfonation or oxidation) due to its weak nucleophilicity and high thermal stability. In contrast, HSO can degrade acid-sensitive substrates like enaminones . Evidence from cyclization reactions shows MeSOH achieves >70% yields, whereas HSO gives <50% .
Applications in Advanced Systems
Q. Can methanesulfonic acid-functionalized chiral alcohols be used in asymmetric catalysis or material science?
Potential applications include:
Q. What mechanistic insights explain the enhanced stability of methanesulfonate salts in aqueous environments?
Methanesulfonate salts exhibit high solubility (>500 g/L in water) due to their low lattice energy and strong hydration shells. This property is exploited in cleaner formulations to prevent scale deposition . In contrast, sulfates form insoluble CaSO, limiting their utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
